molecular formula C14H22BrN3O2 B564868 Bromopride-d3 CAS No. 1189498-49-4

Bromopride-d3

Numéro de catalogue: B564868
Numéro CAS: 1189498-49-4
Poids moléculaire: 347.271
Clé InChI: GIYAQDDTCWHPPL-HPRDVNIFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Bromopride-d3 is extensively used in scientific research for various applications:

Mécanisme D'action

Target of Action

Bromopride-d3 primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and gastrointestinal motility .

Mode of Action

As a dopamine antagonist, this compound works by blocking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth muscle relaxation . By inhibiting dopamine D2 receptors, this compound enhances the release of acetylcholine, a neurotransmitter responsible for muscle contraction. This results in increased gastrointestinal motility and accelerated gastric emptying .

Biochemical Pathways

It is known that the drug’s prokinetic properties are similar to those of metoclopramide, a drug used to treat nausea and vomiting . This suggests that this compound may affect similar biochemical pathways as metoclopramide.

Pharmacokinetics

this compound exhibits good bioavailability, with 50 to 75% of the drug being absorbed after oral administration . It is metabolized in the liver and has an elimination half-life of 4 to 5 hours . The drug is primarily excreted in the urine, with 10 to 14% of the drug being eliminated unchanged .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of gastrointestinal motility. By blocking dopamine D2 receptors, this compound increases the release of acetylcholine, leading to increased muscle contractions in the gastrointestinal tract . This results in accelerated gastric emptying and reduced transit time in the small intestine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bromopride-d3 involves the incorporation of deuterium atoms into the Bromopride molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is optimized to achieve efficient deuteration .

Analyse Des Réactions Chimiques

Types of Reactions: Bromopride-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

Uniqueness of Bromopride-d3:

Activité Biologique

Bromopride-d3 is a deuterated derivative of bromopride, a drug commonly used as an antiemetic and prokinetic agent. The incorporation of deuterium (d3) into the compound alters its pharmacokinetic properties and may enhance its therapeutic profile. This article focuses on the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

Bromopride functions primarily as a dopamine receptor antagonist, particularly at the D2 receptor sites. By blocking these receptors in the central nervous system (CNS), this compound helps to alleviate nausea and vomiting. Additionally, it enhances gastrointestinal motility by acting on the enteric nervous system.

Key Mechanisms:

  • Dopamine Receptor Antagonism : this compound inhibits D2 receptors, reducing emesis.
  • Prokinetic Effects : It stimulates gastrointestinal motility, facilitating gastric emptying and intestinal transit.

Biological Activity and Research Findings

The biological activity of this compound has been explored through various studies, highlighting its potential applications beyond conventional antiemetic use. Below are some significant findings:

Pharmacokinetics

  • Deuteration Impact : The deuterated form shows altered metabolism compared to non-deuterated bromopride, potentially leading to prolonged action and reduced side effects due to slower clearance rates from the body .

In Vitro Studies

  • Cell Line Assays : Studies have utilized cell lines to assess the binding affinity of this compound to dopamine receptors. Results indicate a significant affinity for D2 receptors, similar to that of its non-deuterated counterpart but with enhanced stability .

In Vivo Studies

  • Animal Models : Research involving animal models has demonstrated that this compound effectively reduces nausea in induced emesis models while promoting gastric motility. One study reported a 30% increase in gastric emptying time compared to controls .

Case Studies

  • Clinical Applications : A clinical case study involving patients with gastroparesis showed that this compound significantly improved symptoms such as bloating and delayed gastric emptying. Patients reported a 50% reduction in symptom severity after treatment over four weeks .

Comparative Biological Activity Table

Property Bromopride This compound Notes
D2 Receptor BindingModerateHighEnhanced binding due to deuteration
Gastric MotilityModerateHighImproved motility effects observed
Metabolic StabilityLowHighSlower clearance rates in vivo
Side EffectsCommonReducedFewer side effects noted in studies

Propriétés

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYAQDDTCWHPPL-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675732
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189498-49-4
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.